molecular formula C6H6NNaO3S B13131747 Sodium 2-methoxypyridine-3-sulfinate

Sodium 2-methoxypyridine-3-sulfinate

Cat. No.: B13131747
M. Wt: 195.17 g/mol
InChI Key: CUOVDVJUTZQMAT-UHFFFAOYSA-M
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Description

Sodium 2-methoxypyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a sulfinate group attached to a pyridine ring, which is further substituted with a methoxy group. The unique structure of this compound makes it a versatile reagent in various chemical reactions, particularly in the synthesis of organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methoxypyridine-3-sulfinate typically involves the sulfonation of 2-methoxypyridine. One common method includes the reaction of 2-methoxypyridine with sulfur trioxide in the presence of a suitable solvent, followed by neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 2-methoxypyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can donate electron density to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is particularly useful in cross-coupling reactions, where it can form carbon-sulfur bonds with high efficiency .

Comparison with Similar Compounds

  • Sodium pyridine-2-sulfinate
  • Sodium pyridine-4-sulfinate
  • Sodium benzenesulfinate

Comparison: Sodium 2-methoxypyridine-3-sulfinate is unique due to the presence of the methoxy group, which can influence its reactivity and solubility compared to other sodium sulfinates. This structural difference can lead to variations in reaction outcomes and product selectivity .

Properties

Molecular Formula

C6H6NNaO3S

Molecular Weight

195.17 g/mol

IUPAC Name

sodium;2-methoxypyridine-3-sulfinate

InChI

InChI=1S/C6H7NO3S.Na/c1-10-6-5(11(8)9)3-2-4-7-6;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

CUOVDVJUTZQMAT-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC=N1)S(=O)[O-].[Na+]

Origin of Product

United States

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